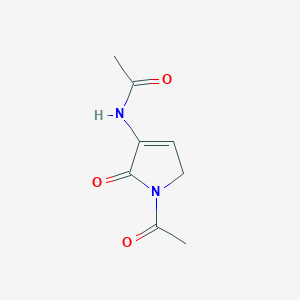
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring with acetyl and oxo functional groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and an oxidizing agent. One common method involves the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Acetylation: Pyrrolidine is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Oxidation: The resulting N-acetylpyrrolidine is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide, while reduction can produce N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide.
科学的研究の応用
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These compounds share similar chemical properties but may have different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
90237-93-7 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
N-(1-acetyl-5-oxo-2H-pyrrol-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h3H,4H2,1-2H3,(H,9,11) |
InChIキー |
RBKXWYDUKYMSOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CCN(C1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)
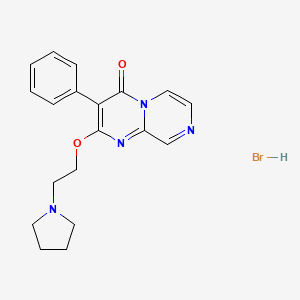


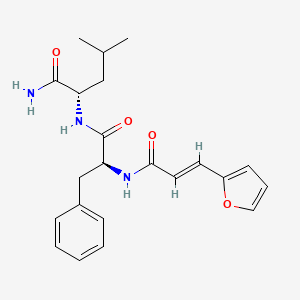
![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
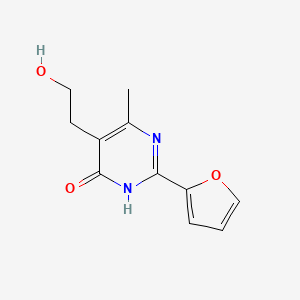

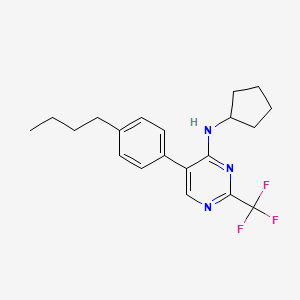
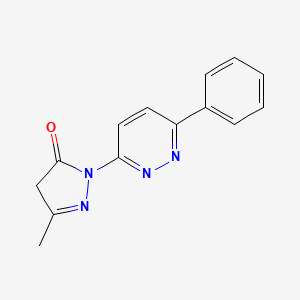

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

